Methyl 2-((1-(2-(benzylthio)acetyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
“Methyl 2-((1-(2-(benzylthio)acetyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has thioacetate and benzylthio functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring provides a rigid, cyclic structure, while the acetyl, benzylthio, and thioacetate groups may influence the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications
1. Potential for Treatment of Depression and Addiction Disorders
Methyl 2-((1-(2-(benzylthio)acetyl)pyrrolidin-3-yl)thio)acetate, under the study of its analog PF-04455242, showed potential as a κ-opioid receptor antagonist. This compound demonstrated antidepressant-like efficacy in animal models, suggesting its potential for treating depression and addiction disorders. It also showed selectivity for κ-opioid receptors in vivo, indicating its specific targeting mechanism (Grimwood et al., 2011).
2. Synthesis and Structural Analysis
The compound has been involved in various synthesis studies. One such study involved the formation of (4S,5R)-4-(Nitrovinyl)-2-phenyl-1,3-dioxan-5-yl Formate from a related compound, Methyl 4,6-O-Benzylidene-2-deoxy-2-nitro-β-D-glucopyranoside. This highlights the compound's role in complex organic syntheses and structural analysis (Sakakibara & Sudoh, 1978).
3. Application in Polymerization Processes
In the field of polymer science, a related compound, 1-Methyl-2-pyrrolidinone, was used as an efficient electron-pair donor in the solution polymerization of isobutylene. This research offers insights into the compound’s utility in creating specific polymer structures, such as living α,ω-bis(t-chloro)polyisobutylene (Pratap & Heller, 1992).
4. Inhibitor of Human Acyl-Coenzyme A
A derivative of this compound was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This discovery has implications for the treatment of diseases involving ACAT-1 overexpression, showcasing the compound's potential in therapeutic applications (Shibuya et al., 2018).
5. Potential in Antimicrobial Research
Research on derivatives of this compound has shown significant antibacterial activity against various bacterial strains. This suggests the compound's utility in developing new antimicrobial agents, particularly against strains resistant to conventional treatments (Nural et al., 2018).
Mechanism of Action
The mechanism of action of a compound depends on its intended use or biological activity. For example, some pyrrolidine derivatives have been studied for their inhibitory activity against certain enzymes . Without more information, it’s hard to speculate on the specific mechanism of action of this compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[1-(2-benzylsulfanylacetyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-20-16(19)12-22-14-7-8-17(9-14)15(18)11-21-10-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUFCHKGQBJHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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